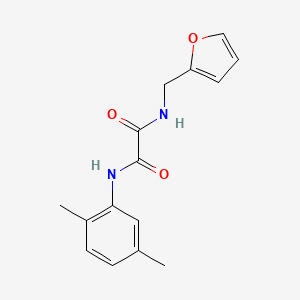
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, also known as MPFP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine involves its interaction with the sigma-1 receptor and the dopamine transporter. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine binds to the sigma-1 receptor, which leads to the modulation of various signaling pathways, including the ERK/MAPK and PI3K/Akt pathways. This results in the activation of various downstream targets, including the NMDA receptor, which is involved in learning and memory. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine also inhibits the activity of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has been found to have several biochemical and physiological effects, including the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has also been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative disorders, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent modulator of various signaling pathways. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. One of the limitations of using 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the research on 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine, including the development of more potent and selective sigma-1 receptor modulators. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine could also be used as a tool compound to study the role of the sigma-1 receptor in various physiological processes. Additionally, 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine could be used in the development of novel therapeutics for various neurological disorders, including depression, anxiety, and addiction.
Synthesis Methods
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furan carboxylic acid with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 4-methyl-2-pentanone.
Scientific Research Applications
4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine has also been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 4-methyl-4-(5-methyl-2-furyl)-N-(2-phenylethyl)-2-pentanamine a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.
properties
IUPAC Name |
4-methyl-4-(5-methylfuran-2-yl)-N-(2-phenylethyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15(20-13-12-17-8-6-5-7-9-17)14-19(3,4)18-11-10-16(2)21-18/h5-11,15,20H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJUFFMOXHOUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)


